molecular formula C17H22N2O B1385323 N-(4-Butoxybenzyl)(3-pyridinyl)methanamine CAS No. 1040685-70-8

N-(4-Butoxybenzyl)(3-pyridinyl)methanamine

Cat. No.: B1385323
CAS No.: 1040685-70-8
M. Wt: 270.37 g/mol
InChI Key: DZTYWTCDZGMALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-(4-Butoxybenzyl)(3-pyridinyl)methanamine typically involves the reaction of 4-butoxybenzyl chloride with 3-pyridinylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(4-Butoxybenzyl)(3-pyridinyl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Butoxybenzyl)(3-pyridinyl)methanamine is utilized in several scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in biochemical assays and studies involving enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug discovery and development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Butoxybenzyl)(3-pyridinyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(4-Butoxybenzyl)(3-pyridinyl)methanamine can be compared with other similar compounds, such as:

    N-(4-Methoxybenzyl)(3-pyridinyl)methanamine: This compound has a methoxy group instead of a butoxy group, which can lead to differences in its chemical reactivity and biological activity.

    N-(4-Ethoxybenzyl)(3-pyridinyl)methanamine: The ethoxy group in this compound may result in different physicochemical properties compared to the butoxy derivative.

    N-(4-Propoxybenzyl)(3-pyridinyl)methanamine: The propoxy group can influence the compound’s solubility and interaction with molecular targets.

Properties

IUPAC Name

1-(4-butoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-3-11-20-17-8-6-15(7-9-17)12-19-14-16-5-4-10-18-13-16/h4-10,13,19H,2-3,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTYWTCDZGMALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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